4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves the reaction of imidazole derivatives with appropriate reagents under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at specific sites on the imidazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-aminomethylbenzoic acid: An antifibrinolytic agent with similar structural features.
Imidazole derivatives: Compounds with the imidazole ring structure, used in various chemical and biological applications.
Uniqueness
4-(aminomethyl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the presence of the imidazole ring
Properties
Molecular Formula |
C5H9Cl2N3O2 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-imidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H7N3O2.2ClH/c6-1-3-4(5(9)10)8-2-7-3;;/h2H,1,6H2,(H,7,8)(H,9,10);2*1H |
InChI Key |
JOPCNTZITQEKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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